molecular formula C19H16N4O3 B11057410 N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11057410
M. Wt: 348.4 g/mol
InChI Key: GYJIPMJFQKMIOX-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an oxazole ring, with a methoxyphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Derivative: The starting material, o-phenylenediamine, reacts with formic acid or its derivatives to form benzimidazole.

    Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent such as benzyl chloride to introduce the benzimidazol-2-ylmethyl group.

    Oxazole Ring Formation: The intermediate product undergoes cyclization with an appropriate reagent like ethyl oxalyl chloride to form the oxazole ring.

    Coupling with Methoxyphenyl Group: Finally, the oxazole derivative is coupled with 4-methoxyphenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the oxazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism by which N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The oxazole ring can interact with various biological pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-ylmethyl)-3-phenyl-1,2-oxazole-5-carboxamide: Lacks the methoxy group on the phenyl ring.

    N-(1H-benzimidazol-2-ylmethyl)-3-(4-chlorophenyl)-1,2-oxazole-5-carboxamide: Contains a chlorine atom instead of a methoxy group.

    N-(1H-benzimidazol-2-ylmethyl)-3-(4-nitrophenyl)-1,2-oxazole-5-carboxamide: Features a nitro group on the phenyl ring.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H16N4O3/c1-25-13-8-6-12(7-9-13)16-10-17(26-23-16)19(24)20-11-18-21-14-4-2-3-5-15(14)22-18/h2-10H,11H2,1H3,(H,20,24)(H,21,22)

InChI Key

GYJIPMJFQKMIOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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